An In-depth Technical Guide to the Chemical Properties of 3-Ethyl-2-hydroxy-2-cyclopenten-1-one
An In-depth Technical Guide to the Chemical Properties of 3-Ethyl-2-hydroxy-2-cyclopenten-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Ethyl-2-hydroxy-2-cyclopenten-1-one (CAS No. 21835-01-8). A cyclic ketone, this compound is a significant component in the flavor and fragrance industries and presents potential applications in synthetic organic chemistry.[1][2] This document collates essential data on its physicochemical characteristics, spectroscopic profile, and chemical reactivity. Detailed experimental protocols for its synthesis and a characteristic reaction are provided, alongside a visual representation of a key experimental workflow. This guide is intended to be a valuable resource for professionals in research, development, and quality control.
Chemical and Physical Properties
3-Ethyl-2-hydroxy-2-cyclopenten-1-one is a white to pale brown crystalline powder at room temperature.[1] It is known for its characteristic sweet, caramel-like, and slightly smoky aroma.[1][2] The key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 3-ethyl-2-hydroxycyclopent-2-en-1-one | [3] |
| Synonyms | Ethyl cyclopentenolone, Ethylcyclotene | [1][4] |
| CAS Number | 21835-01-8 | [3] |
| Molecular Formula | C₇H₁₀O₂ | [3] |
| Molecular Weight | 126.15 g/mol | [3] |
| Melting Point | 38 - 43 °C | [2][5] |
| Boiling Point | 78 - 80 °C at 4 mmHg | [3][5] |
| Density | 1.060 - 1.067 g/cm³ at 25 °C | [3][5] |
| Refractive Index (n²⁰/D) | 1.476 | [5][6] |
| Solubility | Miscible with alcohol, glycerol, benzyl alcohol, and water. | [1][3] |
| Appearance | White to pale brown crystalline powder | [1] |
| Odor | Sweet, brown, caramellic, maple, brown sugar | [2][7] |
Spectroscopic Data
The structural elucidation of 3-Ethyl-2-hydroxy-2-cyclopenten-1-one is supported by various spectroscopic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the molecular structure. While specific peak assignments require experimental data, the ¹H NMR spectrum is expected to show signals corresponding to the ethyl group (a triplet and a quartet), the methylene protons of the cyclopentenone ring, and the hydroxyl proton. The ¹³C NMR would display signals for the carbonyl carbon, the enol double bond carbons, the ethyl group carbons, and the other ring carbons.[8][9][10]
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Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by a broad absorption band for the hydroxyl (-OH) group, a strong absorption for the conjugated ketone (C=O) group, and bands corresponding to C=C and C-H stretching and bending vibrations.[3][11]
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Mass Spectrometry (MS): Mass spectrometry data reveals the molecular weight and fragmentation pattern of the molecule. The electron ionization mass spectrum would show a molecular ion peak (M⁺) and various fragment ions resulting from the cleavage of the ethyl group and other parts of the ring.[3][12][13][14]
Chemical Reactivity and Synthesis
3-Ethyl-2-hydroxy-2-cyclopenten-1-one exhibits reactivity characteristic of its enol and ketone functional groups.[1] It can undergo reactions at the hydroxyl group, such as acylation and etherification, and reactions involving the double bond and the carbonyl group.[1]
Synthesis
One common method for the synthesis of 3-Ethyl-2-hydroxy-2-cyclopenten-1-one involves the reaction of 5-methyl-3,5-dicarbethoxy-2-cyclopenten-2-ol-1-one with phosphoric acid.[7][15] It can also be synthesized from dimethyl adipate.[4][15]
Acylation Reaction
A representative reaction of 3-Ethyl-2-hydroxy-2-cyclopenten-1-one is the acylation of its hydroxyl group. This reaction can be used to produce ester derivatives with modified properties.
Experimental Protocols
Synthesis of 3-Ethyl-2-hydroxy-2-cyclopenten-1-one (General Procedure)
While a detailed patented process exists, a general synthetic approach involves the cyclization and subsequent modification of adipic acid derivatives.[15] For instance, the synthesis from dimethyl adipate would proceed through a series of steps including cyclization to form a cyclopentanone ring, followed by functional group manipulations to introduce the ethyl group and the enol moiety.[4]
Acylation of 3-Ethyl-2-hydroxy-2-cyclopenten-1-one
This protocol describes the acylation of the hydroxyl group using an acid anhydride in the presence of a base.[1]
Materials:
-
3-Ethyl-2-hydroxy-2-cyclopenten-1-one
-
Pyridine
-
Acetic anhydride
-
Dichloromethane
-
Hydrochloric acid solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a dry reaction vessel, dissolve 3-Ethyl-2-hydroxy-2-cyclopenten-1-one in pyridine.
-
Cool the stirred solution to 0°C in an ice bath under a nitrogen atmosphere.
-
Slowly add acetic anhydride to the reaction mixture.
-
Allow the reaction to warm to room temperature and continue stirring for 4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer with hydrochloric acid solution.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the acylated product.[1]
Mandatory Visualizations
Experimental Workflow for Acylation
The following diagram illustrates the key steps in the acylation of 3-Ethyl-2-hydroxy-2-cyclopenten-1-one.
Safety and Handling
3-Ethyl-2-hydroxy-2-cyclopenten-1-one is generally considered safe for its intended use in food and fragrances.[3] However, as with any chemical, appropriate safety precautions should be taken. It is recommended to handle the compound in a well-ventilated area and to wear personal protective equipment such as gloves and safety glasses.[16] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This technical guide has summarized the key chemical and physical properties of 3-Ethyl-2-hydroxy-2-cyclopenten-1-one. The provided data and experimental protocols offer a valuable resource for researchers, scientists, and professionals in the field of drug development and flavor/fragrance chemistry. The information compiled herein facilitates a deeper understanding of this compound's characteristics and potential applications.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Ethyl Cyclopentenolone manufacturers and suppliers in China - ODOWELL [odowell.com]
- 3. 3-Ethyl-2-hydroxy-2-cyclopenten-1-one | C7H10O2 | CID 62752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. ethyl cyclopentenolone, 21835-01-8 [thegoodscentscompany.com]
- 6. ethyl cyclopentenolone, 21835-01-8 [perflavory.com]
- 7. 3-Ethyl-2-hydroxy-2-cyclopenten-1-one | 21835-01-8 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. scielo.br [scielo.br]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 2-Cyclopenten-1-one, 3-ethyl-2-hydroxy- [webbook.nist.gov]
- 14. spectrabase.com [spectrabase.com]
- 15. 3-Ethyl-2-hydroxy-2-cyclopenten-1-one synthesis - chemicalbook [chemicalbook.com]
- 16. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
